molecular formula C8H15N4+ B11522328 3-tert-butyl-1-ethenyl-5-methyl-1H-tetrazol-3-ium

3-tert-butyl-1-ethenyl-5-methyl-1H-tetrazol-3-ium

Cat. No.: B11522328
M. Wt: 167.23 g/mol
InChI Key: YTDXRLDDLPLVQQ-UHFFFAOYSA-N
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Description

3-TERT-BUTYL-1-ETHENYL-5-METHYL-1H-1,2,3,4-TETRAZOL-3-IUM is a synthetic organic compound belonging to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a tert-butyl group, an ethenyl group, and a methyl group attached to the tetrazole ring. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-TERT-BUTYL-1-ETHENYL-5-METHYL-1H-1,2,3,4-TETRAZOL-3-IUM typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines with azide sources under acidic or basic conditions.

    Introduction of Substituents: The tert-butyl, ethenyl, and methyl groups can be introduced through various alkylation and substitution reactions. For example, tert-butyl chloride can be used to introduce the tert-butyl group, while ethenyl and methyl groups can be introduced using appropriate alkylating agents.

Industrial Production Methods

Industrial production of 3-TERT-BUTYL-1-ETHENYL-5-METHYL-1H-1,2,3,4-TETRAZOL-3-IUM may involve large-scale batch or continuous processes. These processes typically utilize readily available starting materials and optimized reaction conditions to ensure high yields and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-TERT-BUTYL-1-ETHENYL-5-METHYL-1H-1,2,3,4-TETRAZOL-3-IUM can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while reduction may produce reduced tetrazole compounds. Substitution reactions can result in the formation of various substituted tetrazole derivatives.

Scientific Research Applications

3-TERT-BUTYL-1-ETHENYL-5-METHYL-1H-1,2,3,4-TETRAZOL-3-IUM has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the development of new materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-TERT-BUTYL-1-ETHENYL-5-METHYL-1H-1,2,3,4-TETRAZOL-3-IUM involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-5-phenyl-1H-tetrazole: A tetrazole derivative with a phenyl group instead of the tert-butyl and ethenyl groups.

    5-Amino-1H-tetrazole: A tetrazole derivative with an amino group instead of the tert-butyl, ethenyl, and methyl groups.

    1,5-Dimethyl-1H-tetrazole: A tetrazole derivative with two methyl groups instead of the tert-butyl and ethenyl groups.

Uniqueness

3-TERT-BUTYL-1-ETHENYL-5-METHYL-1H-1,2,3,4-TETRAZOL-3-IUM is unique due to the presence of the tert-butyl, ethenyl, and methyl groups, which confer specific chemical and physical properties. These substituents may influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other tetrazole derivatives.

Properties

Molecular Formula

C8H15N4+

Molecular Weight

167.23 g/mol

IUPAC Name

3-tert-butyl-1-ethenyl-5-methyltetrazol-1-ium

InChI

InChI=1S/C8H15N4/c1-6-11-7(2)9-12(10-11)8(3,4)5/h6H,1H2,2-5H3/q+1

InChI Key

YTDXRLDDLPLVQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=[N+]1C=C)C(C)(C)C

Origin of Product

United States

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